molecular formula C15H27N3O9P2 B1469706 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate CAS No. 1177093-23-0

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Cat. No. B1469706
M. Wt: 455.34 g/mol
InChI Key: MBCQRFKSMSKOQZ-UHFFFAOYSA-N
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Description

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate (8-APAQDP) is a novel, small-molecule phosphonate inhibitor that has recently been developed for use in a variety of scientific research applications. 8-APAQDP has shown to be a promising tool for the study of protein-protein interactions, enzyme kinetics, and cell signaling pathways.

Scientific Research Applications

Antileishmanial Activity

Studies have demonstrated the antileishmanial activities of 8-aminoquinolines. Specifically, the activity of these compounds against Leishmania tropica in human macrophages was investigated. The effectiveness of 8-aminoquinolines with different substitutions on the quinoline ring or the 8-amino side-chain was assessed, highlighting their potential as antileishmanial agents (Berman & Lee, 1983).

Structure and Properties

The structural analysis of 8-aminoquinoline derivatives, such as primaquine diphosphate, reveals detailed insights into their molecular framework. This includes their crystalline form, electron density, and chelation properties, which are crucial for understanding their biological activity and interactions (Rubin, Swaminathan, & Sundaralingam, 1992).

Antimalarial and Antiparasitic Potential

8-Aminoquinolines, including variants of 8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate, have demonstrated significant efficacy in treating malaria and other parasitic infections. Their potential in both prophylaxis and treatment models, along with their activity against blood and tissue stage parasites, makes them valuable in antimalarial research (Nanayakkara et al., 2008).

Fluorescent Sensing and Imaging Applications

A recent development is the use of 8-aminoquinoline-based compounds as fluorescent sensors for zinc ion, demonstrating potential applications in cell imaging. This highlights the versatility of these compounds beyond their antimalarial and antiparasitic roles, extending into biochemical imaging and diagnostics (Pradhan et al., 2015).

properties

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2H3O4P/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;2*1-5(2,3)4/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCQRFKSMSKOQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.OP(=O)(O)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27N3O9P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-[(4-Aminopentyl)amino]-6-methoxyquinolinediphosphate

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